5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Description
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a methoxypropoxy substituent at the 2-position and a chlorine atom at the 5-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide derivatives for drug discovery . Its structure combines electrophilic reactivity (due to the sulfonyl chloride group) with tunable solubility and steric properties imparted by the alkoxy substituent.
Properties
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S/c1-15-5-2-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDABNNNAZWZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Data:
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Esterification | Methylation of 5-chlorosalicylic acid using methanol and concentrated sulfuric acid | 92% yield; melting point 45-47°C |
| Methylation (alternative) | Sodium hydroxide and dimethyl sulfate in acetone | 66% yield; boiling point 105-110°C at 0.1 mm |
Introduction of the Methoxy Group
The methyl ester undergoes O-methylation to introduce the methoxy group at the 2-position of the aromatic ring. This is achieved via methylation with dimethyl sulfate under controlled conditions, ensuring selectivity and high yield.
Research Findings:
- Methylation under anhydrous conditions favors direct methylation of the phenolic hydroxyl group to form methyl 5-chloro-2-methoxybenzoate.
- The process involves stirring methyl 5-chlorosalicylate with sodium hydroxide and dimethyl sulfate, followed by distillation to isolate methyl 5-chloro-2-methoxybenzoate.
Conversion to Acid Chloride
The methylated ester is then converted into the corresponding acid chloride, 5-chloro-2-methoxybenzoyl chloride , by treatment with thionyl chloride under reflux. This step is crucial for activating the aromatic ring for subsequent sulfonylation.
Conditions & Data:
- Reflux in thionyl chloride for 1 hour.
- Post-reaction purification involves recrystallization from hexane.
- Yield: approximately 72%; melting point 59-60°C.
Formation of Sulfonamide Intermediate
The acid chloride reacts with phenethylamine in benzene to form N-phenethyl-5-chloro-2-methoxybenzamide via nucleophilic acyl substitution.
Procedure & Data:
- Slow addition of acid chloride to phenethylamine in benzene.
- Removal of excess amine and distillation yields the amide with a melting point of 60-63°C.
- Yield: around 90%.
Chlorosulfonation to Form Sulfonic Acid
The amide undergoes chlorosulfonation by treatment with chlorosulfonic acid at low temperature (-10°C). This step introduces the sulfonic acid group ortho to the amide, forming p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid .
Reaction Conditions & Data:
- Dropwise addition of chlorosulfonic acid to the amide solution.
- Stirring and heating on a steam bath for 45 minutes.
- The product is precipitated with ice, filtered, and recrystallized from alcohol-acetonitrile.
- Yield: approximately 57%; melting point 99-102°C.
Conversion to Sulfonyl Chloride
The sulfonic acid is finally converted into the sulfonyl chloride using thionyl chloride in the presence of catalytic DMF, under reflux conditions.
Conditions & Data:
- Reaction at -10°C followed by heating on a steam bath.
- Excess thionyl chloride is removed under reduced pressure.
- The sulfonyl chloride crystallizes with a melting point around 107-110°C.
- Yield: approximately 63%.
Summary of the Preparation Pathway
| Step | Starting Material | Reagents & Conditions | Final Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Chlorosalicylic acid | Methanol, sulfuric acid | Methyl 5-chlorosalicylate | 92 | Esterification |
| 2 | Methyl 5-chlorosalicylate | NaOH, dimethyl sulfate | Methyl 5-chloro-2-methoxybenzoate | 66 | O-methylation |
| 3 | Methyl ester | Thionyl chloride | 5-Chloro-2-methoxybenzoyl chloride | 72 | Acid chloride formation |
| 4 | Acid chloride | Phenethylamine | N-phenethyl-5-chloro-2-methoxybenzamide | 90 | Amide formation |
| 5 | Amide | Chlorosulfonic acid | p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid | 57 | Sulfonation |
| 6 | Sulfonic acid | Thionyl chloride | 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride | 63 | Final sulfonyl chloride |
Research Findings and Notes
- The process emphasizes cost-effectiveness by utilizing commercially available starting materials like 5-chlorosalicylic acid and phenethylamine.
- Reaction conditions such as low-temperature sulfonation are critical to control regioselectivity and prevent side reactions.
- The purification steps involve recrystallization from suitable solvents (e.g., ethanol, benzene, acetonitrile) to obtain high-purity intermediates.
- The overall synthesis is adaptable, with potential modifications to optimize yields or scale-up based on industrial requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (AlCl3) are used.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
Synthesis and Reactivity
The sulfonyl chloride group allows for versatile reactions, including:
- Nucleophilic Substitution : The compound can react with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
- Formation of Sulfonamides : This is particularly relevant in drug development, where sulfonamides serve as important pharmacophores.
Medicinal Chemistry
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride has been utilized in the synthesis of various pharmaceutical compounds. The following table summarizes some notable derivatives and their biological activities:
| Compound Name | Activity | Reference |
|---|---|---|
| Sulfonamide A | Antibacterial | |
| Sulfonamide B | Anticancer | |
| Sulfonamide C | Antiviral |
These derivatives exhibit significant biological activities, including antibacterial, anticancer, and antiviral effects. The sulfonyl chloride moiety enhances the interaction with biological targets through covalent bonding.
Inhibitors of Enzymatic Activity
Research indicates that compounds derived from this compound can inhibit specific enzymes, such as receptor tyrosine kinases, which are crucial in cancer signaling pathways. This inhibition can disrupt tumor growth and angiogenesis, making these compounds valuable in cancer therapy development.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of sulfonamide derivatives synthesized from this compound, researchers found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines. The study utilized cell viability assays to determine the effectiveness of these compounds in inhibiting cancer cell proliferation.
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral activity of sulfonamide derivatives against HIV strains. The study employed enzyme-linked immunosorbent assay (ELISA) to quantify viral load reduction in treated cells, demonstrating promising results for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions can modify the properties of the target molecules, such as increasing their solubility, stability, or biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs identified from peer-reviewed literature and industrial sources:
Physicochemical Properties
- Solubility : The 3-methoxypropoxy substituent in the target compound enhances water solubility compared to bulkier analogs like the cyclohexyloxy derivative (logP ~2.8 vs ~3.5 estimated) .
- Reactivity : Electron-donating alkoxy groups (e.g., methoxypropoxy) slightly reduce the electrophilicity of the sulfonyl chloride compared to electron-withdrawing groups (e.g., trifluoromethoxy) .
- Stability : Cyclic ether substituents (e.g., tetrahydropyranylmethoxy) may confer greater hydrolytic stability due to steric protection of the sulfonyl chloride group .
Biological Activity
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is an organic compound notable for its sulfonyl chloride functional group, which imparts significant reactivity in various chemical and biological contexts. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro-substituted aromatic ring along with a 3-methoxypropoxy substituent. This unique structure contributes to its reactivity and potential biological applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Appearance | White to off-white powder |
| Functional Groups | Sulfonyl chloride |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from the reactivity of its sulfonyl chloride group. This group can react with various nucleophiles, including amino acids, proteins, and nucleic acids, leading to sulfonylation reactions that can modify the activity or stability of biomolecules. Such modifications are crucial in drug development and biochemical research.
Applications in Biological Research
- Modification of Biomolecules : The compound is utilized to alter proteins and peptides through sulfonylation, which can enhance their solubility and stability.
- Drug Development : It serves as an intermediate in synthesizing sulfonamide-based drugs known for their antibacterial, antifungal, and anti-inflammatory properties .
- Industrial Applications : Beyond pharmaceuticals, it is also used in producing dyes, pigments, and other specialty chemicals.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of related sulfonamide compounds, researchers found that derivatives containing sulfonyl chloride groups exhibited significant bacteriostatic effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, showing promising results for compounds structurally similar to this compound .
Case Study 2: Protein Interaction Studies
Another study focused on the interaction of sulfonyl chlorides with proteins demonstrated that these compounds could effectively modify lysine residues in proteins. This modification was shown to alter protein function significantly, suggesting potential therapeutic applications where targeted protein modification is desired.
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of the Sulfonyl Chloride : The starting material undergoes chlorosulfonation to introduce the sulfonyl group.
- Substitution Reactions : The chloro group on the aromatic ring can be substituted with various nucleophiles to enhance biological activity.
These synthetic routes highlight the versatility of sulfonyl chlorides in organic chemistry and their utility in developing biologically active compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride in laboratory settings?
- The compound is typically synthesized via chlorosulfonation of the corresponding aromatic precursor. For example, sulfonyl chlorides are often prepared by reacting the parent aromatic compound with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation . Intermediate isolation and purification via recrystallization (e.g., using dichloromethane/hexane) are critical to achieving >95% purity.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR is used to confirm the presence of the 3-methoxypropoxy group (δ ~3.5–4.5 ppm for methoxy and propoxy protons) and sulfonyl chloride functionality. FT-IR (S=O stretching at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and LC-MS (to detect molecular ion peaks and rule out hydrolysis products) are essential for validation .
Q. What are the optimal storage conditions to prevent degradation of sulfonyl chloride groups?
- Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, moisture-resistant containers. Pre-drying solvents (e.g., molecular sieves) and avoiding aqueous workup unless necessary can mitigate hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing sulfonyl group influence regioselectivity in subsequent electrophilic aromatic substitution (EAS) reactions?
- The sulfonyl chloride group acts as a meta-directing substituent due to its strong electron-withdrawing nature. Computational studies (e.g., DFT) can predict reactivity patterns, while experimental validation via nitration or halogenation reactions shows preferential substitution at the meta position relative to the sulfonyl group .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- The sulfonyl chloride moiety undergoes SN2-type reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using variable-temperature NMR can elucidate activation parameters (ΔH‡, ΔS‡). Steric hindrance from the 3-methoxypropoxy group may reduce reaction rates compared to less hindered analogs .
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this sulfonyl chloride?
- Discrepancies often arise from solvent polarity and catalyst choice . For example, Pd(PPh3)4 in THF may underperform compared to Buchwald-Hartwig conditions (e.g., XPhos Pd G3 in toluene). Systematic screening of bases (e.g., Cs2CO3 vs. K3PO4) and reaction monitoring via TLC/HPLC is advised .
Q. What role does this compound play in the synthesis of bioactive molecules or proteomic probes?
- As a bioconjugation reagent , it reacts selectively with cysteine residues or primary amines in proteins, enabling site-specific modifications for structural studies or drug delivery systems. Optimization of pH (7–9) and stoichiometry minimizes over-labeling .
Methodological Considerations
- Contradiction Analysis : When reproducibility issues arise, compare synthetic protocols (e.g., chlorosulfonation time/temperature) and characterize intermediates rigorously .
- Scale-Up Challenges : Pilot reactions (1–5 mmol) should precede larger batches to optimize purification (e.g., column chromatography vs. recrystallization) and troubleshoot exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
